molecular formula C15H22N4O2S B253822 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Katalognummer B253822
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: DBAAQJOJADCBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Wirkmechanismus

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in more than 50% of all human cancers. Stabilization of p53 leads to increased transcription of downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence. This compound has also been shown to inhibit the activity of the oncogenic protein MDM2, which promotes the degradation of p53. Inhibition of MDM2 leads to increased levels of p53 and increased transcription of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is its specificity for stabilizing p53 and inhibiting MDM2. This specificity reduces the potential for off-target effects and toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis method for this compound is complex and yields are relatively low, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One direction is to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound in combination with immunotherapy, which has shown promising results in cancer treatment. In addition, further research is needed to investigate the potential use of this compound in treating neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, which can increase its availability for research purposes.

Synthesemethoden

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide can be synthesized using a multistep process starting from 5-cyano-6-ethyl-4-hydroxy-2-pyrimidine sulfide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with propylamine and acetic anhydride to obtain the desired product, this compound. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C15H22N4O2S

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)

InChI-Schlüssel

DBAAQJOJADCBJY-UHFFFAOYSA-N

Isomerische SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Kanonische SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.